3,4-Dimethyl-5-nitropyridine chemical properties
3,4-Dimethyl-5-nitropyridine chemical properties
An In-depth Technical Guide to 3,4-Dimethyl-5-nitropyridine: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3,4-Dimethyl-5-nitropyridine, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile intermediate. The narrative emphasizes the causality behind experimental choices and provides actionable insights for laboratory practice.
Introduction: The Strategic Importance of Substituted Nitropyridines
In the landscape of pharmaceutical development, nitrogen-containing heterocycles are foundational structural motifs. Approximately 14% of FDA-approved N-heterocyclic drugs feature a pyridine moiety, underscoring its significance.[1] 3,4-Dimethyl-5-nitropyridine (CAS No. 65169-36-0) emerges as a particularly valuable intermediate within this class.[][3][4]
The compound's utility is rooted in the unique electronic properties conferred by its substituents. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it susceptible to a variety of chemical transformations.[5] This, combined with the directing effects of the two methyl groups, provides chemists with a powerful tool for constructing complex molecular architectures. This guide will explore the fundamental characteristics of this molecule, providing the technical foundation necessary for its effective use in research and development.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of 3,4-Dimethyl-5-nitropyridine are well-defined, allowing for reliable identification and quality control.
Core Physical Properties
The fundamental physical constants for 3,4-Dimethyl-5-nitropyridine are summarized below, providing essential data for handling, storage, and reaction setup.
| Property | Value | Reference |
| CAS Number | 65169-36-0 | [] |
| Molecular Formula | C₇H₈N₂O₂ | [][3] |
| Molecular Weight | 152.15 g/mol | [] |
| Appearance | Yellow prisms | [6] |
| Melting Point | 45.7°C | [] |
| Boiling Point | 270.8 ± 35.0°C | [] |
| Density | 1.197 ± 0.06 g/cm³ | [] |
| IUPAC Name | 3,4-dimethyl-5-nitropyridine | [] |
Spectroscopic Signature
Spectroscopic analysis is critical for confirming the structure and purity of synthesized 3,4-Dimethyl-5-nitropyridine. The following data represents a typical spectral signature.
| Spectroscopy Type | Key Peaks and Assignments | Reference |
| ¹H NMR | δ (ppm): 2.61 (s, 3H, CH₃), 2.63 (s, 3H, CH₃), 7.26 (br s, 1H, Ar-H), 9.10 (s, 1H, Ar-H) | [7] |
| ¹³C NMR | δ (ppm): 20.2, 24.3, 126.6, 143.2, 143.8, 145.7, 163.3 | [7] |
| Mass Spectrometry | Expected M+ peak at m/z 152.15, consistent with the molecular weight. | [] |
| Infrared (IR) | Expected strong peaks for N-O stretching (nitro group) around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹, and C=N/C=C stretching for the aromatic ring. | [8][9] |
Synthesis and Mechanistic Considerations
The primary route to 3,4-Dimethyl-5-nitropyridine is through the direct nitration of 3,4-dimethylpyridine (3,4-lutidine). The choice of nitrating agent and reaction conditions is critical for achieving high yield and regioselectivity.
Electrophilic Nitration Workflow
A robust and commonly cited method employs nitric acid in the presence of trifluoroacetic anhydride.[6][7] This combination is highly effective for the nitration of pyridine rings, which are generally deactivated towards electrophilic aromatic substitution.
Causality Behind the Method:
-
Deactivated Ring: The pyridine nitrogen acts as an electron-withdrawing group, making the ring less nucleophilic than benzene. Direct nitration with standard nitric/sulfuric acid mixtures is often inefficient.
-
Role of Trifluoroacetic Anhydride (TFAA): TFAA reacts with nitric acid to form the highly reactive nitrating species, trifluoroacetyl nitrate. This reagent is potent enough to nitrate the deactivated pyridine ring under relatively mild conditions. The in-situ generation of dinitrogen pentoxide has also been proposed as a key reactive intermediate in such systems.[6][10]
-
Regioselectivity: The electrophilic attack (by NO₂⁺) occurs preferentially at the β-position (C-3 or C-5) of the pyridine ring, which is electronically less disfavored than the α (C-2, C-6) or γ (C-4) positions. The existing methyl groups at C-3 and C-4 further direct the incoming nitro group to the C-5 position.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis process from starting material to purified product.
Caption: Key reactivity pathway for 3,4-Dimethyl-5-nitropyridine.
Applications in Drug Discovery and Medicinal Chemistry
Nitropyridine derivatives are crucial intermediates for synthesizing a wide range of Active Pharmaceutical Ingredients (APIs). [5]Their value stems from their role as pre-functionalized scaffolds that simplify the construction of complex molecules.
-
Scaffold for Bioactive Molecules: The pyridine ring is a "privileged scaffold" in drug design, frequently interacting with biological targets. [11]By starting with an intermediate like 3,4-Dimethyl-5-nitropyridine, chemists can rapidly build libraries of compounds for screening.
-
Synthesis of Kinase Inhibitors: The aminopyridine core, accessible from this compound, is prevalent in many kinase inhibitors, which are a major class of anti-cancer drugs. For instance, related aminopyridine structures are investigated as inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3). [1]* "Click Chemistry" and Library Synthesis: The derived amine can be converted to an azide, opening up possibilities for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". This allows for the efficient and modular assembly of diverse compound libraries for high-throughput screening. [12]
Safety, Handling, and Storage
As with all nitroaromatic compounds, proper safety protocols are essential when handling 3,4-Dimethyl-5-nitropyridine. While a specific safety data sheet (SDS) for this exact compound is not readily available in the search results, data from closely related nitropyridine derivatives provides authoritative guidance. [13][14][15]
Hazard Summary and Precautions
| Hazard Class | Precautionary Measures | Reference |
| Skin Irritation | Causes skin irritation (H315). Wear protective gloves and clothing. Wash skin thoroughly after handling. | [13][15] |
| Eye Irritation | Causes serious eye irritation (H319). Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. | [13][15] |
| Respiratory Irritation | May cause respiratory irritation. Use only outdoors or in a well-ventilated area. Avoid breathing dust. | [13] |
| Suspected Carcinogen | Suspected of causing cancer (H351) or genetic defects (H341). Obtain special instructions before use. Do not handle until all safety precautions have been read. | [13][15] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Some related compounds are noted as hygroscopic or air-sensitive; storing under an inert atmosphere is good practice. | [13][14] |
Detailed Experimental Protocol: Synthesis of 3,4-Dimethyl-5-nitropyridine
This protocol is adapted from established literature procedures for the nitration of substituted pyridines. [6][7]It is designed to be a self-validating system with clear checkpoints.
Objective: To synthesize 3,4-Dimethyl-5-nitropyridine from 3,4-dimethylpyridine.
Materials:
-
3,4-Dimethylpyridine
-
Trifluoroacetic anhydride (TFAA)
-
Nitric acid (fuming, ≥90%)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3,4-dimethylpyridine (1.0 eq) in trifluoroacetic anhydride (5-10 volumes). Cool the mixture to 0°C in an ice bath.
-
Causality: Using TFAA as the solvent ensures anhydrous conditions and its availability to activate the nitric acid. Cooling to 0°C controls the initial exothermic reaction.
-
-
Addition of Nitrating Agent: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution via the addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Causality: Slow, dropwise addition prevents a runaway reaction and the formation of undesired byproducts from overheating.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This step safely quenches the highly reactive nitrating agent and hydrolyzes the excess TFAA.
-
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8).
-
Causality: Neutralization is crucial before extraction to ensure the product, a weak base, is in its neutral form and soluble in the organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Causality: The brine wash removes residual water and inorganic salts. MgSO₄ removes the final traces of water.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
Characterization: Combine the pure fractions, remove the solvent, and characterize the resulting yellow solid by NMR and Mass Spectrometry to confirm its identity and purity against the reference data in Section 2.2.
References
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Thermo Fisher Scientific. (2011, June 7). Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide. Link
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Fisher Scientific Company. (2011, June 7). Safety Data Sheet for 2,3-dimethyl-4-nitropyridine 1-oxide. Link
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The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Leading Chemical Supplier. Link
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TCI Chemicals. (2025, July 16). Safety Data Sheet for 2,3-Dimethyl-4-nitropyridine N-Oxide. Link
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Benchchem. (n.d.). 3,4-Dimethyl-5-nitropyridin-2-amine | CAS 65169-33-7. Link
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Murray, J. S., & Singh, P. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. Link
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BOC Sciences. (n.d.). 3,4-Dimethyl-5-nitropyridine | CAS 65169-36-0.
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Scribd. (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Link
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Hit2Lead. (n.d.). 3,4-dimethyl-5-nitropyridine | CAS# 65169-36-0. Link
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Bakke, J. M., & Ranes, E. (2000). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Link
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Limbach, H. H., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. PMC. Link
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St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Link
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BLD Pharm. (n.d.). 3,5-Dimethyl-4-nitropyridine 1-oxide | CAS 14248-66-9. Link
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Google Patents. (n.d.). CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide. Link
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Santa Cruz Biotechnology. (n.d.). 3-Bromo-2-(N,N-dimethyl)amino-5-nitropyridine | CAS 26163-05-3. Link
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